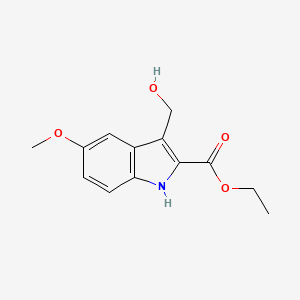

ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan and serotonin. This particular compound features a methoxy group at the 5-position, a hydroxymethyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxyindole, which can be synthesized from 5-methoxyaniline through a Fischer indole synthesis. The next step involves the formylation of the indole ring at the 3-position, followed by reduction to introduce the hydroxymethyl group. Finally, esterification with ethyl chloroformate yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to yield carboxylic acid derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ethyl 3-carboxy-5-methoxy-1H-indole-2-carboxylate | 65-78% | |

| Oxidation | CrO₃ (Jones reagent) | Ethyl 3-oxo-5-methoxy-1H-indole-2-carboxylate | 52% |

This transformation is critical for synthesizing bioactive indole-2-carboxylic acid derivatives with enhanced polarity.

Ester Hydrolysis

The ethyl ester group participates in hydrolysis under basic or acidic conditions:

Hydrolyzed products serve as intermediates for synthesizing amide-linked conjugates in drug discovery .

Nucleophilic Substitution

The indole nitrogen and hydroxymethyl group enable substitution reactions:

Indole Nitrogen Functionalization

| Reagent | Product | Key Conditions | Yield | Source |

|---|---|---|---|---|

| Boc₂O | 1-Boc-3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate | DMAP, CH₂Cl₂ | 89% | |

| Tosyl chloride | 1-Tosyl derivative | Pyridine, 0°C | 75% |

Boc protection is widely used to stabilize the indole nitrogen during subsequent reactions.

Hydroxymethyl Group Substitution

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, R-OH | Ether derivatives | Stereospecific | |

| Appel reaction | CBr₄, PPh₃ | Bromomethyl derivative | Halogenation precursor |

Electrophilic Aromatic Substitution

The methoxy group activates the indole ring at specific positions:

| Position | Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| C4 | Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 60% | |

| C7 | Bromination | Br₂/FeCl₃ | 7-Bromo derivative | 45% |

Methoxy-directed substitutions enable precise functionalization for medicinal chemistry applications .

Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in amide bond formation:

| Coupling Reagent | Amine Partner | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | 2,3-Dihydro-1H-inden-5-amine | N-(2-(1-((Indenyl)methyl)-indol-3-yl)ethyl)benzamide | 68% | |

| DCC/DMAP | 4-Pyridinylamine | Pyridinylamide conjugate | 73% |

These reactions are instrumental in developing kinase inhibitors and antimicrobial agents .

Reductive Transformations

The hydroxymethyl group can be reduced to modify electronic properties:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-Methyl-5-methoxy-1H-indole-2-carboxylate | 81% | |

| NaBH₄/I₂ | MeOH, RT | Same as above | 65% |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1=Most) | Preferred Reactions |

|-------------------|--------------------------|

Applications De Recherche Scientifique

Chemistry

Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate serves as a building block in the synthesis of more complex indole derivatives. It can undergo various chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

These reactions enable the development of novel compounds with tailored properties for specific applications.

The compound has demonstrated significant biological activities, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity :

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For example, studies have shown that certain indole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, which is crucial given the rising issue of antibiotic resistance .

Anticancer Effects :

The compound may induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. Structural modifications at the indole positions have been shown to significantly alter cytotoxicity profiles against cancer cells .

Case Study: Indole Derivatives

A study involving a series of indolyl-pyridinyl-propenones demonstrated that specific substitutions increased cytotoxicity against glioblastoma cells while maintaining good methuosis-inducing activity. This suggests that this compound could exhibit similar properties depending on its structural context .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be integrated into various industrial processes, enhancing the development of innovative products.

Mécanisme D'action

The mechanism of action of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and methoxy groups can influence its binding affinity and specificity, while the indole core provides a scaffold for interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-methoxyindole-2-carboxylic acid: Lacks the hydroxymethyl group and ethyl ester.

3-(hydroxymethyl)-5-methoxyindole: Lacks the carboxylate ester group.

Ethyl 5-methoxyindole-2-carboxylate: Lacks the hydroxymethyl group.

Uniqueness

Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the hydroxymethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole core makes it a versatile compound for various applications in research and industry.

Activité Biologique

Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H13NO4 and a molecular weight of approximately 235.236 g/mol. Its structure includes functional groups such as hydroxymethyl, methoxy, and an ester group, which contribute to its biological properties. The indole core serves as a scaffold that facilitates interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxymethyl and methoxy groups enhance its binding affinity and specificity. This compound may induce various cellular responses depending on the target and context of interaction.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties, making it a candidate for antibiotic development. Indole derivatives are known for their efficacy against a range of pathogens, which is critical in the context of rising antibiotic resistance.

2. Anticancer Effects

Research indicates that compounds similar to this compound can induce cell death through mechanisms such as methuosis—a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. This has been observed in studies where modifications at the indole positions significantly altered cytotoxicity profiles .

Study on Indole Derivatives

A study involving a series of indolyl-pyridinyl-propenones demonstrated that structural modifications at the indole positions significantly affected their biological activity. For instance, certain substitutions increased cytotoxicity against glioblastoma cells while maintaining good methuosis-inducing activity . This suggests that this compound could exhibit similar properties depending on its structural context.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Methoxy at position 5 | Known for anti-inflammatory properties |

| Ethyl 3-hydroxyindole | Hydroxyl group at position 3 | Exhibits unique neuroprotective effects |

| Indole-3-acetic acid | Carboxylic acid at position 3 | Plant hormone involved in growth regulation |

This table illustrates the diversity within the indole family and highlights how this compound may stand out due to its specific functional groups that could impart unique biological activities.

Propriétés

IUPAC Name |

ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-6,14-15H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMRFHSCSTWUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.